2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine
Description
Properties
IUPAC Name |
2-(3-morpholin-4-ylsulfonylphenyl)-3H-isoindol-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c19-18-17-7-2-1-4-14(17)13-21(18)15-5-3-6-16(12-15)25(22,23)20-8-10-24-11-9-20/h1-7,12,19H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFATTWGTAVPSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N3CC4=CC=CC=C4C3=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine typically involves multiple steps, starting with the preparation of the isoindoline core. One common method involves the reaction of phthalic anhydride with an amine to form the isoindoline structure. Subsequently, the introduction of the morpholine ring and sulfonyl group is achieved through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Representation
| Property | Value |
|---|---|
| InChI Key | FFATTWGTAVPSHG-UHFFFAOYSA-N |
| SMILES | c1ccc2c(c1)CN(C2=N)c3cccc(c3)S(=O)(=O)N4CCOCC4 |
Anticancer Activity
Research has indicated that compounds similar to 2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine exhibit significant anticancer properties. A study highlighted the ability of certain derivatives to inhibit cancer cell growth selectively, sparing non-tumorigenic cells. The mechanism involves modulation of key signaling pathways related to cell proliferation and motility .
Drug Design and Development
The compound's structural features make it a candidate for further modifications aimed at enhancing its pharmacological profile. Its sulfonamide moiety is known for contributing to drug-like properties, such as increased solubility and bioavailability. This is crucial in the design of new therapeutics targeting various diseases .
Case Study 1: Growth Inhibition in Cancer Cells
In a controlled laboratory setting, derivatives of the compound were tested for their ability to inhibit the growth of murine liver cancer cells. The results showed a marked decrease in cell viability at concentrations around 10 µM, indicating potent anticancer activity without affecting healthy cells .
Case Study 2: Mechanistic Studies on Cell Motility
Further research focused on the impact of the compound on cancer cell motility. The study quantified changes in signaling proteins that regulate cell movement, establishing a link between compound treatment and reduced metastatic potential .
Mechanism of Action
The mechanism of action of 2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides: Exhibits antibacterial and antiresorptive activities.
Uniqueness
2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine stands out due to its unique combination of a morpholine ring, sulfonyl group, and isoindoline core. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine , also known by its CAS number 901273-47-0, is a novel chemical entity with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Chemical Formula | C18H19N3O3S |
| Molecular Weight | 357.43 g/mol |
| IUPAC Name | 2-[3-(4-Morpholinylsulfonyl)phenyl]-1-isoindolinimine |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound may be attributed to its structural features, particularly the presence of the morpholine and sulfonyl groups. These functionalities are known to enhance interaction with various biological targets, including enzymes and receptors.
Antifungal Activity
Recent studies have demonstrated that compounds with similar structures exhibit antifungal properties. For instance, a study on thiazol-2(3H)-imine derivatives showed significant activity against Candida albicans and Candida parapsilosis, suggesting that modifications in the phenyl moiety can enhance antifungal efficacy through increased lipophilicity and electron density due to electronegative substituents .
Case Studies
-
Antifungal Efficacy
Compound MIC (μg/mL) 2d 1.23 (C. parapsilosis) 2e 0.98 (C. albicans) -
Cytotoxicity Analysis
- The cytotoxic effects of synthesized compounds were evaluated using NIH/3T3 cell lines. The IC50 values indicated that compounds derived from similar classes maintained a favorable safety profile:
Compound IC50 (μM) 2d 148.26 2e 187.66
Pharmacokinetics and Drug-Likeness
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are crucial for its potential therapeutic application. Studies suggest that modifications to the molecular structure can significantly influence these parameters, enhancing drug-likeness characteristics .
Q & A
What are the established synthetic routes for synthesizing 2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine, and how can reaction conditions be optimized to improve yield?
Basic Research Focus
Synthesis typically involves multi-step reactions, including sulfonylation of the phenyl ring, coupling with isoindole derivatives, and imine formation. Catalysts such as palladium or copper are often employed in cross-coupling steps, while solvents like DMF or toluene are used under inert atmospheres . To optimize yields, employ statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors. Fractional factorial designs minimize experimental runs while maximizing data resolution .
How can researchers validate the structural integrity and purity of this compound, especially given its complex heterocyclic architecture?
Basic Research Focus
Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., , , ) to confirm molecular weight and substituent positions. For purity, combine HPLC-UV with charged aerosol detection (CAD) to quantify low-level impurities. Cross-reference spectral data with NIST-standardized databases for isoindole derivatives to resolve ambiguities in peak assignments .
What computational strategies are recommended to predict the reactivity or stability of this compound under varying experimental conditions?
Advanced Research Focus
Apply density functional theory (DFT) to model reaction pathways, particularly for sulfonylation and imine tautomerization. Use molecular dynamics simulations to assess solvent effects on stability. Tools like the ICReDD platform integrate quantum chemical calculations with experimental data to predict optimal reaction trajectories, reducing trial-and-error approaches .
How should researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Advanced Research Focus
Conduct meta-analysis of existing data to identify assay-specific variables (e.g., cell line viability, solvent compatibility). Use Bayesian statistical models to quantify uncertainty and isolate confounding factors. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
What methodologies are effective for studying the compound’s solubility and formulation stability in preclinical models?
Advanced Research Focus
Employ phase solubility studies with co-solvents (e.g., PEG 400, cyclodextrins) and dynamic light scattering (DLS) to assess aggregation. For stability, use accelerated stability testing under varied pH and temperature conditions, monitored via LC-MS to track degradation products .
How can researchers design derivatives to enhance target selectivity while minimizing off-target interactions?
Advanced Research Focus
Use structure-activity relationship (SAR) modeling guided by crystallographic data of the target binding pocket. Introduce steric hindrance via substituents on the morpholine-sulfonyl group or isoindole core. Validate selectivity via kinome-wide profiling or proteome-wide affinity capture mass spectrometry .
What experimental frameworks are recommended to investigate the compound’s potential for heterogeneous catalysis or photochemical applications?
Advanced Research Focus
Design time-resolved spectroscopic studies (e.g., transient absorption spectroscopy) to track excited-state dynamics. For catalytic applications, use X-ray absorption spectroscopy (XAS) to monitor coordination geometry during reaction cycles. Pair with microkinetic modeling to elucidate rate-determining steps .
How can researchers address discrepancies in reported spectroscopic data for this compound across different laboratories?
Advanced Research Focus
Standardize protocols using NIST-traceable reference materials and interlaboratory round-robin testing. Apply multivariate analysis (e.g., PCA) to identify instrumental or procedural outliers. Publish raw spectral data in open repositories for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
